molecular formula C14H15ClN2O3S B11798996 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid

2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid

Cat. No.: B11798996
M. Wt: 326.8 g/mol
InChI Key: HBIDNGHVIAFEGP-UHFFFAOYSA-N
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Description

2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative under acidic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the thiazole derivative with acetic anhydride to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the aromatic substituents.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid would depend on its specific interactions with molecular targets. Typically, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Phenylthiazoles: Compounds with similar aromatic and thiazole structures.

Uniqueness

2-(4-(3-Chloro-4-methoxyphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-2-(dimethylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H15ClN2O3S/c1-17(2)14-16-13(11(21-14)7-12(18)19)8-4-5-10(20-3)9(15)6-8/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

HBIDNGHVIAFEGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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